molecular formula C21H20O4 B12574372 3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate CAS No. 184872-69-3

3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate

Cat. No.: B12574372
CAS No.: 184872-69-3
M. Wt: 336.4 g/mol
InChI Key: WGUFPANZFCMDOY-UHFFFAOYSA-N
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Description

3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a propyl acetate group attached to an anthraquinone core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate typically involves the reaction of 1,4-dimethyl-9,10-anthraquinone with propyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate is unique due to the presence of the propyl acetate group, which imparts distinct chemical and physical properties. This structural modification enhances its solubility and reactivity, making it suitable for specific applications in research and industry .

Properties

CAS No.

184872-69-3

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

3-(1,4-dimethyl-9,10-dioxoanthracen-2-yl)propyl acetate

InChI

InChI=1S/C21H20O4/c1-12-11-15(7-6-10-25-14(3)22)13(2)19-18(12)20(23)16-8-4-5-9-17(16)21(19)24/h4-5,8-9,11H,6-7,10H2,1-3H3

InChI Key

WGUFPANZFCMDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)C)CCCOC(=O)C

Origin of Product

United States

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